Isoleucine tetrazole

Description

Molecular Architecture of this compound

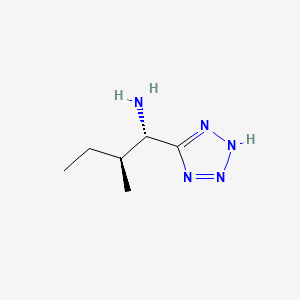

This compound exhibits a sophisticated molecular architecture that combines fundamental elements of amino acid structure with the unique properties of nitrogen-rich heterocyclic chemistry. The compound possesses the molecular formula C₆H₁₃N₅ with a molecular weight of 155.2 Daltons, representing a significant departure from the traditional amino acid framework while maintaining essential structural recognition elements. The molecular structure features a tetrazole ring system attached to an isoleucine-derived backbone, creating a hybrid molecule that bridges organic and biochemical functionality.

The tetrazole moiety consists of a five-membered aromatic ring containing four nitrogen atoms and one carbon atom, which imparts distinctive electronic and chemical properties to the overall molecular structure. This heterocyclic component exhibits aromatic character with six π-electrons distributed across the ring system, contributing to the compound's stability and unique reactivity profile. The tetrazole ring exists in multiple tautomeric forms, with the 1H-tetrazole isomer being predominant in solid phase conditions, while the 2H-tetrazole form dominates in gas phase environments.

The amino acid component derives from L-isoleucine, maintaining the characteristic branched-chain structure with its 2-methyl-1-butyl side chain. The compound exhibits (1S,2S) stereochemical configuration, corresponding to the natural L-isoleucine stereochemistry, which is crucial for biological recognition and enzymatic interactions. This stereochemical arrangement ensures proper molecular recognition by biological systems while introducing the novel chemical properties associated with the tetrazole functionality.

The three-dimensional molecular architecture reveals specific spatial arrangements that influence the compound's biological activity and chemical reactivity. The tetrazole ring provides a planar aromatic system that can participate in π-π stacking interactions and extensive hydrogen bonding networks through its multiple nitrogen atoms. The amino acid portion contributes hydrophobic interactions through its branched alkyl chain while maintaining the essential amino functionality required for biological recognition.

Spectroscopic analysis confirms the structural integrity and molecular composition of this compound through characteristic absorption patterns. Infrared spectroscopy reveals specific absorption bands at 3390-3300 cm⁻¹ attributed to nitrogen-hydrogen stretching frequencies, 3080-3030 cm⁻¹ corresponding to aromatic carbon-hydrogen stretching, and 2229-2219 cm⁻¹ indicating carbon-nitrogen triple bond functionality. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular environment of individual atoms, confirming the tetrazole ring structure and the isoleucine-derived side chain arrangement.

Bioisosteric Properties of the Tetrazole Moiety in Amino Acid Analogues

The tetrazole moiety in this compound functions as a sophisticated bioisostere, particularly effective as a replacement for carboxylic acid groups commonly found in amino acids and pharmaceutical compounds. This bioisosteric relationship stems from the tetrazole ring's ability to mimic the electronic and steric properties of carboxylate groups while providing enhanced metabolic stability and improved pharmacokinetic characteristics. The tetrazole group exhibits a pKa value of approximately 4.9, closely resembling the acidity of carboxylic acids, which enables it to participate in similar acid-base interactions within biological systems.

The bioisosteric properties of tetrazoles arise from their capacity to form extensive hydrogen bonding networks through multiple nitrogen atoms, creating interaction patterns similar to those observed with carboxylate groups. Crystallographic studies comparing carboxylic acid and tetrazole bioisosteric pairs demonstrate very similar hydrogen bond environments and attractive energies. However, the hydrogen bond environments around tetrazole substituents extend approximately 1.2 Å further from the molecular core compared to carboxylic acid groups, requiring corresponding active site expansion to accommodate the tetrazole functionality.

The enhanced lipophilicity provided by the tetrazole moiety represents a significant advantage over traditional carboxylic acid groups in amino acid analogues. This increased lipophilicity contributes to improved membrane permeability and enhanced bioavailability, making tetrazole-containing compounds particularly valuable in pharmaceutical applications. The nitrogen-rich heterocyclic structure also provides resistance to metabolic degradation pathways that commonly affect carboxylic acid groups, resulting in prolonged biological activity and reduced clearance rates.

The tetrazole moiety's ability to coordinate with metal ions through its multiple nitrogen atoms adds another dimension to its bioisosteric functionality. This metal chelation capability enables tetrazole-containing compounds to interact with metalloenzymes and metal-dependent biological processes in ways that traditional carboxylic acid groups cannot achieve. The electron-rich nitrogen atoms provide multiple coordination sites, allowing for complex formation with various metal centers commonly found in biological systems.

In amino acid analogues specifically, the tetrazole group maintains the essential chemical characteristics required for protein recognition while introducing novel binding modes and interaction patterns. The aromatic character of the tetrazole ring enables π-π stacking interactions with aromatic amino acid residues in protein binding sites, potentially enhancing binding affinity and selectivity. This dual functionality - maintaining amino acid recognition while providing additional interaction modes - makes tetrazole-containing amino acid analogues particularly valuable for biochemical research and pharmaceutical development.

Historical Development and Discovery Timeline

The historical development of this compound represents a convergence of advances in heterocyclic chemistry and amino acid research that occurred throughout the mid-twentieth century. The foundational work on tetrazole chemistry emerged in the early 1900s with the first preparation of 1H-tetrazole through the reaction of anhydrous hydrazoic acid and hydrogen cyanide under pressure conditions. This pioneering synthesis established the basic methodology for tetrazole formation and laid the groundwork for subsequent developments in tetrazole-containing amino acid analogues.

The specific development of this compound as a research compound gained momentum during the 1970s as scientists sought to create amino acid analogues with enhanced biological properties and research applications. The systematic study of tetrazole analogues of amino acids was documented in the Journal of Organic Chemistry, establishing the fundamental synthetic approaches and biological evaluation methods for this class of compounds. These early investigations demonstrated the potential of tetrazole-containing amino acid analogues to serve as enzyme inhibitors and biochemical research tools.

The landmark biological studies of this compound were conducted by Willshaw and Tristram in 1975, who documented its significant inhibitory effects on Escherichia coli isoleucine biosynthesis. Their research revealed that concentrations as low as 2 × 10⁻⁴ M of L-5(1-amino-2-methylbutyl)-tetrazole could strongly inhibit bacterial growth, with the inhibition being specifically reversed by isoleucine, threonine, and related amino acids. This work established this compound as a valuable biochemical tool for studying amino acid metabolism and bacterial physiology.

The enzymatic targets of this compound were systematically characterized during this period, revealing its dual inhibitory activity against threonine deaminase and isoleucyl-transfer ribonucleic acid synthetase. The inhibition of threonine deaminase, a key enzyme in branched-chain amino acid biosynthesis, could be relieved by L-valine, suggesting competitive inhibition mechanisms. The compound's effect on isoleucyl-transfer ribonucleic acid synthetase demonstrated its potential to interfere with protein synthesis pathways, providing researchers with a tool to study translation mechanisms and amino acid activation processes.

The subsequent decades witnessed the expansion of tetrazole chemistry into pharmaceutical applications, with the recognition of tetrazoles as valuable bioisosteres for carboxylic acid groups in drug design. The development of angiotensin II receptor antagonists such as Losartan, which incorporates a tetrazole moiety as a carboxylic acid bioisostere, demonstrated the practical pharmaceutical utility of this chemical modification. These applications validated the early research on compounds like this compound and established tetrazoles as important pharmacophores in medicinal chemistry.

Contemporary research has refined the synthetic methodologies for preparing this compound and related compounds, utilizing advanced techniques such as nanomaterial-catalyzed synthesis and multicomponent reactions to improve yields and reduce environmental impact. The development of one-pot synthesis methods and microwave-assisted procedures has made these compounds more accessible for research applications, supporting continued investigation into their biological properties and potential therapeutic applications.

Properties

CAS No. |

56943-00-1 |

|---|---|

Molecular Formula |

C6H13N5 |

Molecular Weight |

155.2 g/mol |

IUPAC Name |

(1S,2S)-2-methyl-1-(2H-tetrazol-5-yl)butan-1-amine |

InChI |

InChI=1S/C6H13N5/c1-3-4(2)5(7)6-8-10-11-9-6/h4-5H,3,7H2,1-2H3,(H,8,9,10,11)/t4-,5-/m0/s1 |

InChI Key |

MBPGSKUSSWDBFL-WHFBIAKZSA-N |

SMILES |

CCC(C)C(C1=NNN=N1)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C1=NNN=N1)N |

Canonical SMILES |

CCC(C)C(C1=NNN=N1)N |

Other CAS No. |

56943-00-1 |

Synonyms |

isoleucine tetrazole L-5(1-amino-2-methylbutyl)tetrazole |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrazole vs. Carboxylic Acid Derivatives

Key Insight : Tetrazoles mimic carboxylic acids in drug design but offer improved pharmacokinetic profiles. For example, the tetrazole ring in Losartan enhances its oral bioavailability compared to carboxylate-containing analogs .

Tetrazole vs. Oxadiazole Derivatives

Example: Tetrazole-based energetic materials (e.g., 5-aminotetrazole) exhibit superior detonation performance (detonation velocity >8,000 m/s) compared to oxadiazoles .

Tetrazole vs. Triazole Derivatives

Note: Triazoles dominate antifungal therapy, but tetrazoles are preferred in hypertensive drugs due to their metabolic inertness .

Tetrazole vs. Imidazole Derivatives

Example : 1-Cyclohexyl-5-methyltetrazole (TT-79) demonstrates potent CNS stimulation, unlike imidazole-based sedatives .

Physicochemical and Pharmacological Highlights

- Dipole Moments : Electron-withdrawing substituents on tetrazoles reduce dipole moments, enhancing membrane permeability .

- Antimicrobial Activity : 5-Thio-substituted tetrazoles show MIC values of 2–8 µg/mL against Staphylococcus aureus .

- Enzyme Inhibition : Biphenyl tetrazole derivatives (e.g., compound 14) exhibit 25-fold selectivity for PAD2 over PAD4, relevant in autoimmune diseases .

Data Table: Comparative Pharmacological Activities

Preparation Methods

Reaction Mechanism and Substrate Scope

The Ugi-tetrazole reaction, a one-pot multicomponent process, enables the direct incorporation of tetrazole rings into amino acid frameworks. This method employs unprotected amino acids, aldehydes, isocyanides, and sodium azide in methanol or methanol-water systems. For isoleucine tetrazole synthesis, L-isoleucine reacts with aldehydes (e.g., paraformaldehyde) and isocyanides (e.g., tert-butyl isocyanide) under mild conditions (25°C, 12–24 hours), yielding tetrazolo peptidomimetics.

Key Reaction Parameters:

Case Study: Ugi-Tetrazole of L-Isoleucine

In a representative procedure, L-isoleucine (1.0 equiv) reacts with paraformaldehyde, tert-butyl isocyanide, and sodium azide (1.2 equiv) in methanol. After 12 hours, the mixture is purified via column chromatography to isolate the tetrazole product. Nuclear magnetic resonance (NMR) analysis confirms diastereomeric mixtures due to the chiral centers in isoleucine.

Orthocarboxylic Acid Ester Condensation Approach

General Procedure:

-

Reactants :

-

Amine (e.g., isoleucine derivative)

-

Orthocarboxylic acid ester (e.g., ethyl ortho-formate)

-

Hydrazoic acid salt (e.g., sodium azide)

-

-

Conditions :

-

Solvent: Acetic acid or methanol

-

Temperature: 70–80°C

-

Time: 1–2 hours

-

-

Workup : Acidification, solvent evaporation, and recrystallization yield the tetrazole product.

Example Adaptation for Isoleucine

Substituting Z-aminoisobutanol with isoleucine in Example 6 of the patent, the reaction proceeds as follows:

-

Isoleucine (4.5 g), sodium azide (3.5 g), ethyl ortho-formate (10 cc), and acetic acid are heated at 80°C for 1 hour.

-

Post-reaction, hydrochloric acid is added, and the product is isolated via ethanol recrystallization, yielding 3,8-dimethyl-1H-tetrazole-1-ethanol analogs.

Atypical Ugi Reaction Pathways

Constitutional Isomer Formation

Recent studies reveal competing pathways in Ugi-tetrazole reactions, leading to “atypical” isomers where the tetrazole migrates to the amide position. This side reaction, observed with isocyanoamides, complicates this compound synthesis but offers avenues for diversifying tetrazole placement.

Mechanistic Insight:

Mitigating Isomerization

Optimizing solvent polarity and reaction time minimizes atypical product formation. For instance, methanol systems at 25°C favor classical Ugi products, while prolonged heating increases isomer ratios.

Comparative Analysis of Synthesis Methods

Q & A

Basic: How should I design experiments to investigate the synthesis of isoleucine tetrazole derivatives?

To design robust experiments, start by defining clear objectives (e.g., optimizing yield, exploring substituent effects). Use validated protocols like the Huisgen cycloaddition or microwave-assisted synthesis, which are common for tetrazole formation . Include control groups (e.g., reaction without catalyst) and variables such as temperature, solvent polarity, and catalyst type (e.g., ZnBr₂ for regioselectivity) . For reproducibility, document reaction times, purification methods (e.g., column chromatography), and analytical validation (e.g., NMR, FTIR) .

Basic: What analytical techniques are essential for characterizing this compound compounds?

Core techniques include:

- 1H/13C NMR : To confirm tetrazole ring proton signals (δ 10–12 ppm) and substituent integration .

- FTIR : Identify C=N stretching (1420–1550 cm⁻¹) and NH vibrations (3135 cm⁻¹) .

- HRMS : Validate molecular ion peaks and isotopic patterns .

- XRD or EDX : For crystal structure analysis or elemental composition (e.g., Cu loading in nanocomposites) .

Advanced: How can I resolve contradictions in bioactivity data for this compound derivatives?

Contradictions often arise from assay variability (e.g., fungal strain differences) or structural nuances (e.g., stereochemistry). Address this by:

- Standardizing assays : Use CLSI guidelines for antifungal testing .

- Comparative SAR studies : Correlate substituent positions (e.g., para vs. meta) with activity trends .

- Statistical validation : Apply ANOVA or Student’s t-test (p < 0.05) to ensure reproducibility .

Advanced: What methodologies optimize the regioselectivity of tetrazole ring substitution?

Regioselectivity (1- vs. 5-substitution) depends on:

- Catalyst choice : ZnBr₂ favors 1-substitution, while NH₄Cl promotes 5-substitution .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cycloaddition efficiency .

- Microwave irradiation : Reduces side reactions and improves yield (e.g., 80% in 30 minutes vs. 12 hours conventionally) .

Basic: How do I assess the antifungal activity of this compound derivatives?

Follow a tiered approach:

- In vitro screening : Use microdilution assays (MIC90 values) against Candida spp. or Aspergillus spp. .

- Cytotoxicity testing : Compare IC₅₀ values in mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

- Mechanistic studies : Probe fungal membrane disruption via ergosterol binding assays .

Advanced: What computational strategies predict the bioisosteric potential of the tetrazole moiety in drug design?

Leverage:

- Docking simulations : Assess binding affinity to targets (e.g., PPARδ/γ) using AutoDock Vina .

- QSAR models : Correlate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with activity .

- MD simulations : Evaluate stability of tetrazole-protein interactions over 100-ns trajectories .

Basic: How do I validate the purity of synthesized this compound compounds?

- Chromatography : HPLC with UV detection (λ = 254 nm; ≥95% purity) .

- Melting point analysis : Compare observed vs. literature values (±2°C) .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: What mechanisms underlie the hepatoprotective effects of this compound?

Key pathways include:

- PI3K/Akt activation : Reduces apoptosis in Con A-induced hepatitis (evidenced by ↓ caspase-3) .

- Oxidative stress modulation : Increases SOD and GSH levels while lowering MDA .

- Enzyme inhibition : Dose-dependent ↓ in ALT/AST (p < 0.05) via NF-κB suppression .

Basic: How should I structure a research paper on this compound for journal submission?

Adhere to IMRAD format:

- Methods : Detail synthesis protocols (e.g., "1.2 mmol isoleucine, 2.0 eq NaN₃") .

- Results : Use tables for bioactivity data (e.g., MIC90, IC₅₀) and figures for spectra .

- Discussion : Contrast findings with prior studies (e.g., "Our yield (85%) exceeds Smith et al.’s 72%") .

Advanced: How can interdisciplinary approaches enhance research on this compound?

- Chemical biology : Use fluorescent probes to track cellular uptake .

- Material science : Develop Fe₃O₄@tetrazole nanocomposites for targeted drug delivery .

- Pharmacokinetics : Conduct LC-MS/MS studies to assess oral bioavailability in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.